

Section 1: Core Identification and Molecular Structure

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Compound of Interest

Compound Name: 3-Nitroquinoline

Cat. No.: B7777013

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3-Nitroquinoline is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid bicyclic structure, derived from quinoline, combined with the potent electron-withdrawing properties of the nitro group at the C3 position, imparts unique reactivity and biological activity. The International Chemical Identifier (InChI) system provides an unambiguous, standardized representation of the molecule, with the hashed InChIKey serving as its unique digital fingerprint for database indexing and retrieval. The primary identifier for this compound is the InChIKey: ZXVRNZRQQRBDLX-UHFFFAOYSA-N[1].

The quinoline scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets.[2] The introduction of a nitro group significantly modulates the electronic profile of the quinoline ring, influencing its metabolic stability, receptor binding affinity, and potential as a synthetic precursor for further functionalization, particularly for the introduction of an amino group via reduction.

Table 1: Core Molecular Identifiers for **3-Nitroquinoline**

Identifier Type	Value	Reference
InChIKey	ZXVRNZRQQRBDLX-UHFFFAOYSA-N	[1]
InChI	InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H	[1]
SMILES	<chem>C1=CC=C2C(=C1)C=C(C=N2)[O-]</chem>	[1]
IUPAC Name	3-nitroquinoline	[1]
Molecular Formula	C9H6N2O2	[1]

| CAS Number | 17576-53-3, 12408-11-6 [\[\[1\]\[3\]](#) |

Caption: 2D structure of **3-nitroquinoline**.

Section 2: Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to reactivity. For **3-nitroquinoline**, most publicly available data are computationally derived, providing a valuable baseline for experimental design.

Table 2: Computed Physicochemical Properties of **3-Nitroquinoline**

Property	Value	Source
Molecular Weight	174.16 g/mol	[1]
XLogP3	2.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]

| Polar Surface Area | 58.7 Å² |[1] |

Spectroscopic analysis provides the empirical foundation for structure confirmation and purity assessment. The key features for **3-nitroquinoline** are summarized below.

Table 3: Key Spectroscopic Data for **3-Nitroquinoline**

Technique	Key Features and Interpretation	Source
^{13}C NMR	Expected to show 9 distinct signals for the aromatic carbons. The carbon at the C3 position, directly attached to the nitro group, would be significantly deshielded.	[1]
^1H NMR	Aromatic protons are expected in the 7-9 ppm range. The proton at C2, adjacent to both the ring nitrogen and the C3-nitro position, would likely be the most deshielded proton.	[4]
IR Spectroscopy	Strong, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group are expected around 1550-1500 cm^{-1} and 1360-1300 cm^{-1} , respectively.	[4][5]
UV-Vis Spectroscopy	Max absorption reported at 275 nm, 301 nm, and 315 nm. These absorptions correspond to $\pi \rightarrow \pi^*$ transitions within the aromatic system.	[5]

| Mass Spectrometry | A prominent molecular ion peak (M^+) at an m/z ratio of 174, corresponding to the molecular weight. |[4][5] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of **3-nitroquinoline** presents a classic regioselectivity challenge. The two principal strategies involve either the direct nitration of the pre-formed quinoline ring or the

construction of the quinoline system from a precursor already bearing the nitro group in the desired position.

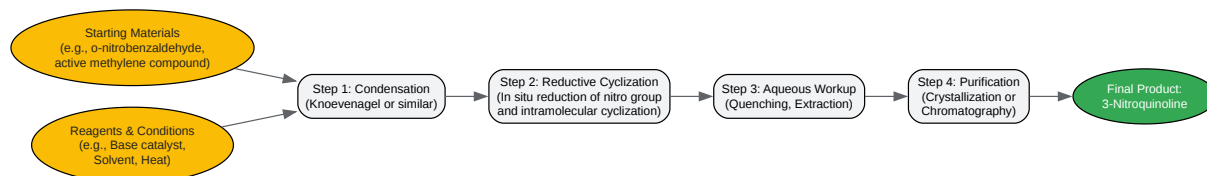
Strategy 1: Electrophilic Nitration of Quinoline

Direct nitration of quinoline using standard nitrating agents (e.g., a mixture of nitric and sulfuric acids) is complex. The quinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Furthermore, under strongly acidic conditions, the nitrogen is protonated, further deactivating the heterocyclic ring and directing substitution primarily to the benzene ring, yielding a mixture of 5- and 8-nitroquinolines. Obtaining the 3-nitro isomer via this route is low-yielding and not synthetically practical, necessitating more sophisticated approaches or the use of an alternative strategy.

Strategy 2: Ring-Forming Synthesis (Skraup Reaction Variant)

A more controlled and widely applicable approach is to construct the quinoline ring from precursors where the nitro group is already in place. The Skraup synthesis and its variations (e.g., Doebner-von Miller) are powerful methods for this purpose.[6] Using 3-nitroaniline as a starting material ensures the nitro group's placement on the benzene portion of the final product. To achieve **3-nitroquinoline**, one would theoretically need to start with a precursor where the nitro group is positioned on the fragment that will form the pyridine ring, which is less common.

A plausible and referenced method involves the cyclization of precursors tailored to form the 3-nitro-substituted pyridine ring. A representative protocol is outlined below, based on established quinoline synthesis principles.



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Caption: Generalized workflow for the synthesis of **3-nitroquinolines**.

Experimental Protocol: Synthesis via Friedländer Annulation

The Friedländer annulation, which condenses a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group, is a highly effective method for quinoline synthesis. A domino nitro-reduction followed by Friedländer heterocyclization provides an efficient route.^[7]

- **Reaction Setup:** To a solution of a substituted 2-nitrobenzaldehyde (1.0 eq) and an active methylene compound (e.g., nitromethane, 1.2 eq) in ethanol, add a base catalyst such as piperidine or sodium ethoxide (0.1 eq).
- **Condensation:** Stir the mixture at room temperature for 2-4 hours to form the corresponding nitrostyrene intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Reductive Cyclization:** Add a reducing agent, such as iron powder (3.0 eq) and a small amount of acetic acid or ammonium chloride solution, to the reaction mixture.
- **Heating:** Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours. The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization (aza-Michael addition) followed by dehydration to form the quinoline ring.
- **Workup:** After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
- **Extraction:** Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **3-nitroquinoline**.

Causality and Trustworthiness: The choice of a domino reaction is based on efficiency; it avoids the isolation of the 2-aminobenzaldehyde intermediate, which can be unstable.[7] The use of iron in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction. Each step, from TLC monitoring to final purification, incorporates checks to validate the reaction's progress and the final product's identity and purity.

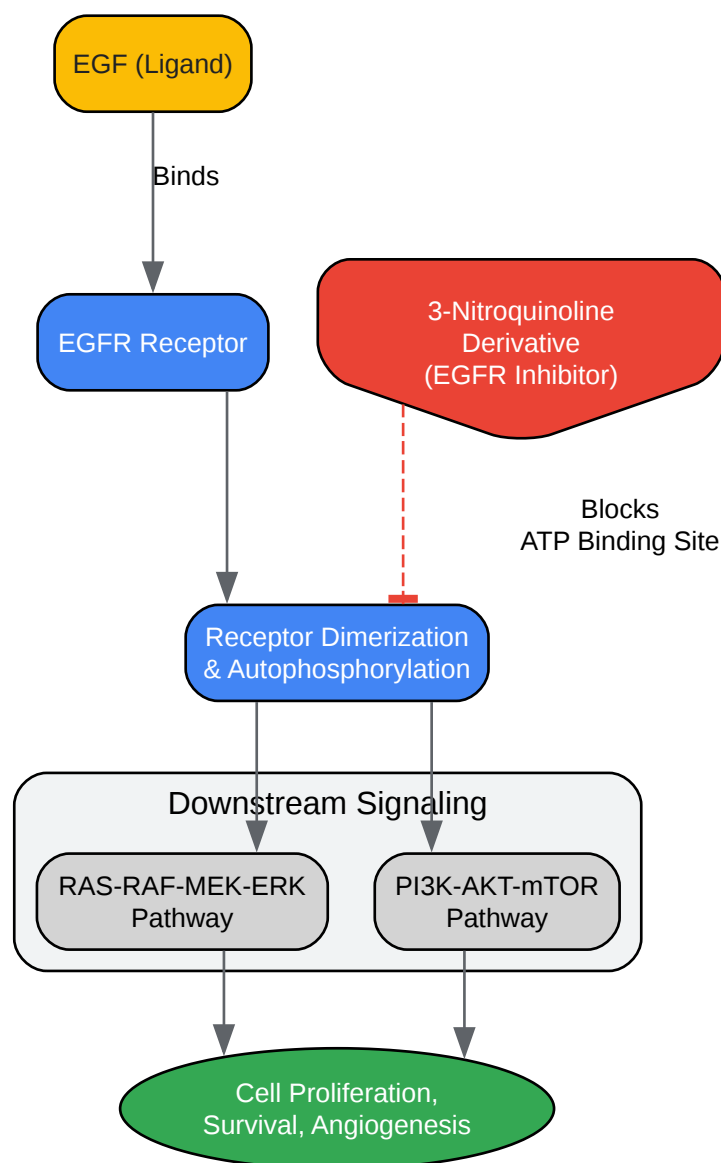
Section 4: Applications in Drug Discovery and Medicinal Chemistry

The **3-nitroquinoline** scaffold is of significant interest to drug development professionals, primarily as a precursor for potent kinase inhibitors and other therapeutic agents.

Anticancer Activity: EGFR Inhibition

A key area of application is in the development of novel anticancer agents.[8] Several studies have identified **3-nitroquinoline** derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or dysregulated, is a critical driver in the proliferation of various cancer cells, including human epidermoid carcinoma and certain breast cancers.[8]

The **3-nitroquinoline** core acts as a scaffold to which various pharmacophores can be attached, often at the C2 or C4 positions, to enhance binding to the ATP-binding pocket of the EGFR kinase domain. The nitro group itself can be a crucial element for activity or can be reduced to the corresponding 3-aminoquinoline, which serves as a versatile handle for further elaboration to build a library of potential drug candidates. Several synthesized derivatives have shown potent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar to nanomolar range.[8]



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Caption: EGFR signaling pathway and the inhibitory action of **3-nitroquinoline** derivatives.

Other Potential Applications

The broader class of quinoline derivatives exhibits a vast range of pharmacological activities, suggesting that **3-nitroquinoline** could serve as an intermediate for compounds with:

- Antimicrobial and Antifungal Activity[9]
- Antioxidant Properties[10]

- Anti-inflammatory Effects[9]

Section 5: Safety, Handling, and Toxicology

As with all nitroaromatic compounds, **3-nitroquinoline** must be handled with appropriate caution. Comprehensive toxicological data for this specific compound is not widely available, so adherence to strict laboratory safety protocols is mandatory.[11]

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle **3-nitroquinoline** inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[12]
 - Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.
- Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of dust and aerosols. Keep away from sources of ignition and strong oxidizing agents.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Store away from incompatible materials.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[12]

First Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

- In Case of Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[13][14]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[14]
- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[13]

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